MeLAB

Description

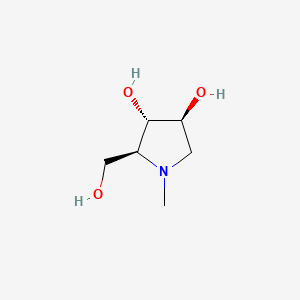

Structure

2D Structure

3D Structure

Properties

CAS No. |

117894-12-9 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2S,3S,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5-,6-/m0/s1 |

InChI Key |

UBVOJPDDTVFNFJ-ZLUOBGJFSA-N |

Isomeric SMILES |

CN1C[C@@H]([C@H]([C@@H]1CO)O)O |

Canonical SMILES |

CN1CC(C(C1CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Iminosugar N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol belongs to the iminosugar class of compounds, which are carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification allows them to act as inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. While specific research on the N-methylated L-enantiomer is limited, this guide elucidates its mechanism of action by drawing parallels with its parent compound, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), and its D-enantiomer, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). The core mechanism revolves around competitive inhibition of glycosidases, where the protonated nitrogen of the iminosugar mimics the transition state of the natural substrate. However, N-alkylation, including N-methylation, has been shown to significantly impact the inhibitory potency and selectivity of these compounds.

Core Mechanism of Action: Competitive Glycosidase Inhibition

The primary mechanism of action for 1,4-dideoxy-1,4-imino-L-arabinitol and its derivatives is the competitive inhibition of glycosidase enzymes. Iminosugars, at physiological pH, can become protonated at the ring nitrogen. This positive charge allows them to mimic the oxacarbenium ion-like transition state that forms during the enzymatic cleavage of a glycosidic bond. By binding to the enzyme's active site with high affinity, they prevent the natural substrate from binding, thus inhibiting the enzyme.

The inhibitory potency of 1,4-dideoxy-1,4-imino-L-arabinitol is attributed to its structural resemblance to the sugar moiety of the natural substrate and the electrostatic interaction of the protonated nitrogen with acidic residues in the enzyme's active site. This interaction stabilizes the enzyme-inhibitor complex, preventing the catalytic action of the enzyme. The unmethylated 1,4-dideoxy-1,4-imino-L-arabinitol has been identified as a competitive inhibitor of Monilinia fructigena alpha-L-arabinofuranosidase III[1].

References

Unveiling the Biological Profile of MeLAB: A Technical Overview

Disclaimer: The compound "MeLAB" is identified in the PubChem database as N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (CAS: 117894-12-9). However, a comprehensive review of the scientific literature reveals a significant scarcity of specific biological activity data for this N-methylated derivative. The following technical guide has been constructed by leveraging data from its parent compound, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) , and its enantiomer, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) . These compounds belong to the iminosugar class, which are known for their potent glycosidase inhibitory activity. This document serves as a detailed guide to the likely biological activities of this compound, based on the established profiles of its close structural analogs.

Core Concept: Iminosugar-Mediated Enzyme Inhibition

This compound, as a polyhydroxylated pyrrolidine, is structurally analogous to monosaccharides. This mimicry allows it to bind to the active sites of carbohydrate-processing enzymes, particularly glycosidases. The presence of a nitrogen atom in the ring, in place of the endocyclic oxygen of a true sugar, is key to its inhibitory mechanism. This nitrogen is typically protonated at physiological pH, leading to a cationic species that can interact strongly with anionic residues (e.g., aspartate, glutamate) in the enzyme's active site, thereby disrupting the catalytic process.

The primary biological activity of this compound and its analogs is the inhibition of glycoside hydrolases, enzymes that catalyze the cleavage of glycosidic bonds. This inhibition can have profound physiological effects, making these compounds valuable tools for research and potential therapeutic agents for conditions such as diabetes, viral infections, and lysosomal storage diseases.

Quantitative Biological Activity Data

The following tables summarize the quantitative inhibitory data available for analogs of this compound. It is important to note that the specific activity of this compound may differ, but these values provide a strong indication of its potential targets and potency.

Table 1: Glycosidase Inhibition by LAB Derivatives

| Compound | Enzyme Target | Enzyme Source | IC50 (µM) | Reference |

| α-1-C-Butyl-LAB | Maltase | Intestinal | 0.13 | [1][2] |

| α-1-C-Butyl-LAB | Sucrase | Intestinal | 0.032 | [1][2] |

| α-1-C-Butyl-LAB | Isomaltase | Intestinal | 4.7 | [1][2] |

Table 2: Glycosidase Inhibition by DAB

| Compound | Enzyme Target | Enzyme Source | Ki (nM) | Inhibition Mode | Reference |

| DAB | Glycogen Phosphorylase | Mammalian | ~400 | Uncompetitive/Noncompetitive | [3] |

Table 3: Glycosidase Inhibition by DAB Analogues

| Compound | Enzyme Target | Kᵢ (µM) | Reference |

| DAB Analogue 4Cl | α-Mannosidase | 0.23 - 1.4 | [4][5] |

| DAB Analogue 5Cl | α-Mannosidase | 0.23 - 1.4 | [4][5] |

Table 4: Glycosidase Inhibition by the Parent Imino-L-arabinitol

| Compound | Enzyme Target | Enzyme Source | Inhibition Mode | Reference |

| 1,4-dideoxy-1,4-imino-L-arabinitol | α-L-arabinofuranosidase III | Monilinia fructigena | Competitive | [6][7] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is direct enzyme inhibition. These compounds do not typically modulate complex intracellular signaling cascades but rather act as competitive or non-competitive inhibitors of specific enzymes involved in carbohydrate metabolism.

Glycosidase Inhibition

Iminosugars like LAB and DAB act as transition-state analogs for the glycosidase-catalyzed hydrolysis of glycosidic bonds. The protonated ring nitrogen mimics the charge development in the transition state of the natural substrate, allowing for tight binding to the enzyme's active site and preventing the catalytic cycle from proceeding.

References

- 1. α-1-C-butyl-1,4-dideoxy-1,4-imino-l-arabinitol as a second-generation iminosugar-based oral α-glucosidase inhibitor for improving postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - αâ1âCâButyl-1,4-dideoxy-1,4-iminoâlâarabinitol as a Second-Generation Iminosugar-Based Oral αâGlucosidase Inhibitor for Improving Postprandial Hyperglycemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. Kinetic and functional characterization of 1,4-dideoxy-1, 4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglyceamic effect in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) Analogues Possessing a Hydrazide Imide Moiety as Potent and Selective α-Mannosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Iminosugar N-butyl-deoxynojirimycin: A Technical Guide to its Role in Metabolic Pathways

Foreword: The term "MeLAB" as an iminosugar was not identifiable in the current scientific literature. This technical guide will therefore focus on the well-characterized and clinically relevant iminosugar, N-butyl-deoxynojirimycin (NB-DNJ) , known by the trade names Miglustat and Zavesca. NB-DNJ serves as an exemplary model for understanding the therapeutic potential and metabolic impact of iminosugars.

Introduction to N-butyl-deoxynojirimycin (NB-DNJ)

N-butyl-deoxynojirimycin is a synthetic analogue of 1-deoxynojirimycin, an iminosugar naturally found in plants and microorganisms. Structurally, iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to act as competitive inhibitors of various glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.[1][2] NB-DNJ, specifically, has garnered significant attention for its therapeutic applications in metabolic disorders.[3]

The primary mechanism of action of NB-DNJ involves the inhibition of two key enzyme classes: α-glucosidases located in the endoplasmic reticulum (ER) and the small intestine, and glucosylceramide synthase, a pivotal enzyme in the biosynthesis of glycosphingolipids.[2][4] By targeting these enzymes, NB-DNJ modulates critical metabolic pathways, offering therapeutic benefits in conditions such as Gaucher disease, Niemann-Pick type C disease, and type 2 diabetes.[3]

Core Mechanisms of Action and Impact on Metabolic Pathways

Inhibition of Glycosphingolipid Biosynthesis

A primary and well-established role of NB-DNJ is the inhibition of ceramide-specific glucosyltransferase (CGT), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs).[2][3][5] This "substrate reduction therapy" approach is particularly beneficial in lysosomal storage disorders like Gaucher disease, where a deficiency in the catabolic enzyme β-glucocerebrosidase (GBA1) leads to the accumulation of glucosylceramide.[3][5] By reducing the rate of GSL synthesis, NB-DNJ alleviates the pathological accumulation of these lipids in lysosomes.[2]

The inhibition of GSL biosynthesis also affects cellular signaling pathways where GSLs and their metabolites act as second messengers. This includes pathways involved in cell growth, differentiation, and apoptosis.

Modulation of N-linked Glycoprotein Processing

NB-DNJ also acts as an inhibitor of ER-resident α-glucosidases I and II.[2][6] These enzymes are critical for the proper folding of newly synthesized glycoproteins in the calnexin/calreticulin cycle. Inhibition of these glucosidases leads to the misfolding of certain viral glycoproteins, which can have a broad-spectrum antiviral effect.[6] In the context of metabolic diseases, this mechanism can also influence the function of various cell surface receptors and transporters that are glycoproteins, including the insulin receptor.

Impact on Glucose Metabolism and Insulin Signaling

Through its inhibition of intestinal α-glucosidases, NB-DNJ can delay the absorption of dietary carbohydrates, leading to a reduction in postprandial hyperglycemia. This mechanism is similar to that of the approved anti-diabetic drug Miglitol.[1]

Furthermore, by modulating the glycosylation of the insulin receptor and other signaling components, NB-DNJ can influence insulin sensitivity. While the effects on insulin signaling are complex and can be context-dependent, research suggests that alterations in the lipid composition of cell membranes due to GSL depletion can also impact the function of membrane-bound receptors like the insulin receptor.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of NB-DNJ and related iminosugars against various target enzymes has been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) and inhibition constant (Ki) values.

Table 1: Inhibition of Glucosylceramide Synthase (CGT) and Related Enzymes by NB-DNJ and Analogues

| Compound | Enzyme | Cell/Tissue Source | IC50 / Ki | Reference |

| NB-DNJ | CGT | --- | Ki = 34 µM | [5] |

| NB-DGJ | CGT | --- | Ki > 1 mM | [5] |

| NB-DNJ | GBA1 (β-glucocerebrosidase) | --- | IC50 = 74 µM | [5] |

| NB-DGJ | GBA1 (β-glucocerebrosidase) | --- | > 1 mM | [5] |

| NB-DNJ | GBA2 (non-lysosomal β-glucosidase) | --- | IC50 = 50 nM | [5] |

| NB-DGJ | GBA2 (non-lysosomal β-glucosidase) | --- | IC50 = 5 µM | [5] |

Table 2: Inhibition of α-Glucosidases by NB-DNJ and Related Iminosugars

| Compound | Enzyme | Substrate | IC50 | Reference |

| NB-DNJ | α-Glucosidase I | Purified rat liver | 2 µM | [6] |

| NB-DNJ | α-Glucosidase II | Purified rat liver | 200 µM | [6] |

| N-nonyl-DNJ (NN-DNJ) | α-Glucosidase I | Purified rat liver | 0.02 µM | [6] |

| N-nonyl-DNJ (NN-DNJ) | α-Glucosidase II | Purified rat liver | 0.2 µM | [6] |

| Castanospermine | α-Glucosidase I | Purified rat liver | 0.2 µM | [6] |

| Castanospermine | α-Glucosidase II | Purified rat liver | 1 µM | [6] |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of an iminosugar against α-glucosidase.

Materials:

-

Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)

-

p-Nitrophenyl α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Test iminosugar compound (e.g., NB-DNJ) dissolved in buffer

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test iminosugar in phosphate buffer.

-

In a 96-well plate, add a fixed amount of α-glucosidase solution to each well.

-

Add the different concentrations of the iminosugar solution to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Incubate the reaction mixture at the same temperature for a set time (e.g., 30 minutes).

-

Stop the reaction by adding the Na2CO3 solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the iminosugar compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Cellular Assay for Glycosphingolipid Biosynthesis Inhibition

This protocol describes a method to assess the effect of an iminosugar on the biosynthesis of GSLs in cultured cells.

Materials:

-

Human cell line (e.g., HL-60)

-

Cell culture medium and supplements

-

Test iminosugar compound (e.g., NB-DNJ)

-

Radiolabeled precursor (e.g., [14C]serine or [3H]palmitic acid)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

High-performance thin-layer chromatography (HPTLC) plates

-

Scintillation counter or phosphorimager

Procedure:

-

Culture the cells to a suitable confluency in multi-well plates.

-

Treat the cells with various concentrations of the iminosugar for a specified period (e.g., 24-48 hours). Include an untreated control.

-

Add the radiolabeled precursor to the culture medium and incubate for a further period (e.g., 4-6 hours) to allow for metabolic labeling of newly synthesized lipids.

-

Harvest the cells and wash with phosphate-buffered saline.

-

Extract the total lipids from the cell pellets using a mixture of chloroform and methanol.

-

Separate the different lipid species by spotting the extracts onto an HPTLC plate and developing it with an appropriate solvent system.

-

Visualize and quantify the radiolabeled GSLs (e.g., glucosylceramide) using a phosphorimager or by scraping the corresponding spots from the plate and measuring the radioactivity with a scintillation counter.

-

Determine the reduction in the synthesis of GSLs in the iminosugar-treated cells compared to the control cells.

Conclusion

N-butyl-deoxynojirimycin is a multifaceted iminosugar that exerts significant effects on key metabolic pathways. Its ability to inhibit both glycosphingolipid biosynthesis and N-linked glycoprotein processing provides a powerful therapeutic tool for a range of metabolic disorders. The quantitative data on its enzyme inhibition highlights its potency and selectivity, while established experimental protocols allow for its further investigation and the discovery of new therapeutic applications for this class of compounds. The continued study of NB-DNJ and other iminosugars holds promise for the development of novel treatments for a variety of diseases with underlying metabolic dysregulation.

References

- 1. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Enzymatic Inhibition Profile of MeLAB: A Methodological Overview

A comprehensive search for the enzymatic inhibition profile of a compound specifically abbreviated as "MeLAB" did not yield any publicly available data. The scientific literature and chemical databases searched do not contain specific information on a molecule designated by this acronym, nor its effects on any enzymatic targets. The full chemical name, methyl (2E)-2-{[(4-chlorophenyl)formamido]methyl}-3-phenylprop-2-enoate, also did not retrieve specific enzymatic inhibition studies under the abbreviation "this compound".

Therefore, this guide will pivot to providing a robust framework for researchers, scientists, and drug development professionals on how to establish an enzymatic inhibition profile for a novel compound, using the requested in-depth technical format. This will include standardized experimental protocols and data presentation methods that would be applicable to a compound like "this compound," should it be synthesized and characterized.

Quantitative Data Presentation: A Template for "this compound"

Once experimental data is obtained, it is crucial to present it in a clear and comparative manner. The following table structure is recommended for summarizing the enzymatic inhibition potency of a test compound against a panel of enzymes.

Table 1: Hypothetical Enzymatic Inhibition Profile of this compound

| Target Enzyme | Substrate | This compound IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Assay Conditions |

| Enzyme A | Substrate X | [Insert Value] | [e.g., Competitive] | [Insert Value] | [e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25°C] |

| Enzyme B | Substrate Y | [Insert Value] | [e.g., Non-competitive] | [Insert Value] | [e.g., 20 mM HEPES, pH 8.0, 5 mM MgCl₂, 37°C] |

| Enzyme C | Substrate Z | [Insert Value] | [e.g., Uncompetitive] | [Insert Value] | [e.g., 100 mM Phosphate buffer, pH 7.0, 1 mM DTT, 30°C] |

IC₅₀: The half-maximal inhibitory concentration. Kᵢ: The inhibition constant, a measure of the inhibitor's binding affinity.

Experimental Protocols: Determining Enzymatic Inhibition

The following are detailed methodologies for key experiments required to determine the enzymatic inhibition profile of a novel compound.

IC₅₀ Determination Assay

Objective: To determine the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Materials:

-

Target enzyme

-

Substrate specific to the enzyme

-

Test compound ("this compound")

-

Assay buffer (specific to the enzyme's optimal conditions)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the "this compound" stock solution to create a range of inhibitor concentrations.

-

In a 96-well plate, add the assay buffer, the target enzyme, and the various concentrations of "this compound" to respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will be specific to the substrate and product.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanism of Inhibition (Kinetics) Study

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Materials:

-

Same as for IC₅₀ determination.

Procedure:

-

Select a fixed concentration of "this compound" (typically around the IC₅₀ value).

-

Set up a series of reactions with varying substrate concentrations.

-

For each substrate concentration, measure the initial reaction velocity in the absence and presence of the fixed "this compound" concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).

-

Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of the inhibitor.

-

Competitive inhibition: Vmax remains unchanged, while Km increases.

-

Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

-

Uncompetitive inhibition: Both Vmax and Km decrease.

-

Visualization of Workflows and Concepts

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.

Caption: Workflow for determining the IC₅₀ of this compound.

Caption: Simplified binding pathways for different inhibition types.

An In-Depth Technical Guide to N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is a synthetic iminosugar belonging to the class of polyhydroxylated pyrrolidines. As an analogue of L-arabinitol, it acts as a competitive inhibitor of various glycosidases, enzymes crucial for carbohydrate metabolism. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological mechanism of action. Particular focus is given to its role as a glycosidase inhibitor and the subsequent impact on cellular signaling, specifically the Unfolded Protein Response (UPR). This document is intended to serve as a valuable resource for researchers in glycobiology, drug discovery, and related fields.

Physicochemical Properties

Quantitative data for N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is limited. The following tables summarize the available data for the parent L-arabinitol iminosugar and its D-enantiomer, along with calculated values for the N-methyl derivative.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| Chemical Formula | C₆H₁₃NO₃ | Calculated |

| Molecular Weight | 147.17 g/mol | Calculated |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Table 2: Physicochemical Data of Related Compounds

| Compound | Property | Value | Source |

| 1,4-Dideoxy-1,4-imino-D-arabinitol | Melting Point | 113 °C | [1] |

| 1,4-Dideoxy-1,4-imino-D-arabinitol | Boiling Point | 319.1 ± 37.0 °C | Predicted |

| 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride | Solubility (Water) | 19.60-20.40 mg/mL | |

| 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride | Solubility (DMSO) | 10 mg/mL | |

| 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride | Solubility (PBS, pH 7.2) | 1 mg/mL |

Biological Activity and Mechanism of Action

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol's primary biological function is the inhibition of glycosidases. These enzymes are responsible for the hydrolysis of glycosidic bonds in carbohydrates. By mimicking the transition state of the natural substrate, iminosugars like N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol can bind to the active site of glycosidases, preventing the breakdown of complex sugars.

Glycosidase Inhibition

The inhibition of glycosidases, particularly α-glucosidases located in the endoplasmic reticulum (ER), disrupts the proper folding and maturation of glycoproteins. This interference with glycoprotein processing can lead to the accumulation of misfolded proteins within the ER, a condition known as ER stress.

Induction of the Unfolded Protein Response (UPR)

To cope with ER stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Transiently attenuating protein translation to reduce the influx of new proteins into the ER.

-

Upregulating the expression of ER-resident chaperones and folding enzymes to enhance the protein-folding capacity.

-

Promoting the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic signaling pathway, leading to programmed cell death.

Figure 1: The Unfolded Protein Response (UPR) pathway induced by glycosidase inhibition.

Experimental Protocols

Synthesis of N-Alkyl Iminosugars (General Protocol)

A common method for the N-alkylation of iminosugars is reductive amination. This procedure involves the reaction of the parent iminosugar with an aldehyde or ketone in the presence of a reducing agent.

Materials:

-

1,4-dideoxy-1,4-imino-L-arabinitol

-

Formaldehyde (for N-methylation)

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or methanol (MeOH) as solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., DCM/MeOH mixtures)

Procedure:

-

Dissolve 1,4-dideoxy-1,4-imino-L-arabinitol in the chosen solvent (DCM or MeOH).

-

Add formaldehyde (typically as an aqueous solution) in a slight molar excess.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Slowly add the reducing agent (STAB or NaBH₃CN) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

Figure 2: General workflow for the synthesis of N-methylated iminosugars.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory activity of a compound against α-glucosidase by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (test compound)

-

Acarbose (positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and acarbose in DMSO.

-

Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

-

In a 96-well plate, add a specific volume of the α-glucosidase solution to each well containing either the test compound, positive control, or buffer (for control wells).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate).

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[2][3]

Figure 3: Workflow for an in vitro α-glucosidase inhibition assay.

Conclusion

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol represents a class of compounds with significant potential in biomedical research, primarily due to its ability to inhibit glycosidases. While specific physicochemical data for this particular derivative remains to be fully elucidated, the information available for related compounds provides a solid foundation for further investigation. The primary mechanism of action, through the disruption of glycoprotein processing and subsequent induction of the Unfolded Protein Response, highlights its potential as a tool to study cellular stress pathways and as a lead compound for the development of therapeutics for diseases associated with aberrant glycosylation, such as certain viral infections and metabolic disorders. The experimental protocols provided herein offer a starting point for the synthesis and biological evaluation of this and related iminosugars. Further research is warranted to fully characterize its properties and explore its therapeutic potential.

References

Unraveling the Therapeutic Potential of MeLAB in Cellular Models: A Technical Guide

Disclaimer: The term "MeLAB" is ambiguous and does not correspond to a single, officially recognized therapeutic agent in publicly available scientific literature. This document explores the potential therapeutic targets of two distinct compounds, Melphalan and Melatonin , in cellular models, as it is plausible that "this compound" is a shorthand or misspelling of one of these agents. Both have been extensively studied in the context of cancer therapy and cellular signaling.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the cellular and molecular mechanisms of Melphalan and Melatonin. It includes quantitative data on their effects, detailed experimental protocols, and visualizations of key signaling pathways.

Melphalan: An Alkylating Agent Targeting DNA

Melphalan is a nitrogen mustard derivative and a potent alkylating agent used in chemotherapy for various cancers, including multiple myeloma and ovarian cancer. Its primary mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Effects of Melphalan on Cancer Cells

The cytotoxic and cytostatic effects of Melphalan have been quantified across numerous cancer cell lines. The following tables summarize key findings regarding its impact on cell viability, apoptosis, and cell cycle distribution.

Table 1: IC50 Values of Melphalan in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| RPMI 8226 | Multiple Myeloma | 8.9 | Not Specified |

| THP-1 | Acute Monocytic Leukemia | 6.26 | Not Specified |

| HL-60 | Promyelocytic Leukemia | 3.78 | Not Specified |

| MCF-7 | Breast Cancer | 33.77 | 24 |

| MCF-7 | Breast Cancer | 15.88 | 48 |

| MDA-MB-231 | Breast Cancer | 187.90 | 24 |

| MDA-MB-231 | Breast Cancer | 37.78 | 48 |

Table 2: Effects of Melphalan on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | % of Cells in G2/M Phase | % of Apoptotic Cells (Sub-G1) |

| pINDneo | 1 µM Melphalan (24h) | 34.3 | Not Specified |

| pINDneo | 3 µM Melphalan (24h) | 42.7 | Not Specified |

| pINDneo | 10 µM Melphalan (24h) | 58.8 | Not Specified |

| MDA-MB-231 | 187.90 µM Melphalan (24h) | Increase in S phase | 4.81-fold increase |

Signaling Pathways Modulated by Melphalan

Melphalan's primary therapeutic target is DNA. By forming covalent bonds with DNA bases, particularly guanine, it creates interstrand and intrastrand cross-links.[1] This DNA damage triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) pathways, cell cycle checkpoints, and apoptosis.

-

DNA Damage Response (DDR): Melphalan-induced DNA lesions activate the DDR network. This involves the phosphorylation of histone H2AX (forming γH2AX), a sensitive marker of DNA double-strand breaks, which are formed as intermediates during the repair of interstrand cross-links.[3][4]

-

Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, predominantly at the G2/M phase, to allow time for DNA repair.[1][5] This is a characteristic response to DNA cross-linking agents.[5]

-

Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. Melphalan can activate the intrinsic (mitochondrial) pathway of apoptosis.[2]

-

Oxidative Stress: Melphalan treatment can induce the production of reactive oxygen species (ROS), contributing to its cytotoxicity.[6][7] This oxidative stress can lead to further cellular damage, including lipid and protein oxidation.[7] Resistance to melphalan has been associated with an elevated oxidative stress response in cancer cells.[8][9]

Melatonin: A Pleiotropic Molecule with Oncostatic Properties

Melatonin, a hormone primarily synthesized by the pineal gland, is known for its role in regulating circadian rhythms. However, a growing body of evidence demonstrates its oncostatic (cancer-inhibiting) properties in various cancer cell models.[10] Its mechanisms of action are multifaceted, involving the modulation of cell cycle, induction of apoptosis, and regulation of oxidative stress.[10]

Quantitative Effects of Melatonin on Cancer Cells

Melatonin's effects on cancer cells are often dose-dependent, with pharmacological concentrations typically required for significant anti-cancer activity. The following tables summarize key quantitative data.

Table 3: IC50 Values of Melatonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| MCF-7 | Breast Cancer | Not specified (antiproliferative at 10⁻¹¹ to 10⁻⁹ M) | Not Specified |

| T47D | Breast Cancer | No significant effect up to 10⁻⁴ M | 3-4 days |

| SGC7901 | Gastric Cancer | Optimal at 2 mM | 24 h |

Table 4: Effects of Melatonin on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Apoptotic Cells |

| 293S | 2 mM Melatonin (48h) | No significant change | Slight alteration | No significant change | No significant cell death |

| HeLa | 0.5 mg/ml Melatonin (72h) | Decrease | Not Specified | Increase | 41.37 (Sub-G1) |

| HT-29 | 0.5 mg/ml Melatonin (72h) | Decrease | Not Specified | Increase | 34.54 (Sub-G1) |

| JURKAT | 0.5 mg/ml Melatonin (72h) | Decrease | Not Specified | Increase | 14.67 (Sub-G1) |

| SGC7901 | 2 mM Melatonin (24h) | Not Specified | Not Specified | Not Specified | 46.1 |

Signaling Pathways Modulated by Melatonin

Melatonin's anti-cancer effects are mediated through a complex interplay of signaling pathways. Unlike classical chemotherapy, melatonin can exhibit both pro-oxidant and anti-oxidant activities, depending on the cellular context.[11][12]

-

Cell Cycle Regulation: Melatonin can induce cell cycle arrest at different phases depending on the cancer type. In some cell lines, it causes a G0/G1 arrest by downregulating proteins like p-AKT and c-myc, while in others, it induces a G2/M arrest through the upregulation of MAPK family members like JNK and p38.[10]

-

Apoptosis Induction: Melatonin can trigger apoptosis through both the intrinsic and extrinsic pathways.[13][14] It has been shown to regulate the expression of Bcl-2 family proteins and activate caspases.[15]

-

Modulation of Oxidative Stress: In cancer cells, melatonin can act as a pro-oxidant, leading to an increase in reactive oxygen species (ROS) production.[16][17] This elevation in ROS can contribute to the induction of apoptosis.[13] This is in contrast to its well-known antioxidant role in normal cells.[11] The pro-oxidant effect in cancer cells may be mediated by the inhibition of antioxidant enzymes and the destabilization of hypoxia-inducible factor-1α (HIF-1α).[11]

-

PI3K/Akt/mTOR Pathway: Melatonin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism in many cancers.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the therapeutic potential of compounds like Melphalan and Melatonin in cellular models.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells in culture

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Melphalan or Melatonin) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[19]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to reduce background.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

-

Cells treated with the test compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 30 minutes on ice.[21]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]

-

Staining: Resuspend the cell pellet in PI staining solution.[22][23]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[23]

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[24][25]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.[25]

References

- 1. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for different mechanisms of ‘unhooking’ for melphalan and cisplatin-induced DNA interstrand cross-links in vitro and in clinical acquired resistant tumour samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell cycle arrest and DNA damage after melphalan treatment of the human myeloma cell line RPMI 8226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melphalan induces cardiotoxicity through oxidative stress in cardiomyocytes derived from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant Defenses Confer Resistance to High Dose Melphalan in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Cell Metabolic Pathways and Oxidative Stress Signaling Contribute to Acquired Melphalan Resistance in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of cell metabolic pathways and oxidative stress signaling contribute to acquired melphalan resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 11. Understanding the Mechanism of Action of Melatonin, Which Induces ROS Production in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Pro-Oxidant Activities of Melatonin in the Presence of Copper and Polyphenols In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchportal.lih.lu [researchportal.lih.lu]

- 17. Understanding the Mechanism of Action of Melatonin, Which Induces ROS Production in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Melatonin inhibits proliferation, migration, and invasion by inducing ROS-mediated apoptosis via suppression of the PI3K/Akt/mTOR signaling pathway in gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. CST | Cell Signaling Technology [cellsignal.com]

In-depth Technical Guide: Exploring the Structure-Activity Relationship of MeLAB Derivatives

Notice to the user: Following a comprehensive multi-step search for "MeLAB (Methyl-L-aspartyl-L-beta-homophenylalanine)" and its derivatives, it has been determined that there is no publicly available scientific literature or data corresponding to a molecule with this specific name or structure. The search included broad and specific queries for its biological activity, synthesis, pharmacological profile, and any associated structure-activity relationship (SAR) studies.

Consequently, the core requirements of this request—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations for signaling pathways and workflows related to this compound derivatives—cannot be fulfilled due to the absence of the necessary foundational information in the public domain.

It is possible that "this compound" is an internal corporate designation, a novel compound with research that has not yet been published, or a hypothetical molecule. Without access to proprietary databases or unpublished research, a technical guide on its structure-activity relationship cannot be generated.

We are prepared to revisit this topic should new information become publicly available or if a more common name or CAS number for this compound can be provided.

Unraveling the In Vitro Effects of Metformin on Carbohydrate Metabolism: A Technical Guide

Disclaimer: Initial searches for a compound referred to as "MeLAB" did not yield specific information regarding its effects on carbohydrate metabolism in vitro. "this compound" may be a novel, proprietary, or less publicly documented substance. Therefore, this guide has been structured as a comprehensive template, utilizing the well-researched anti-diabetic drug Metformin as a prime example to illustrate the requested format and content. This document is intended to serve as a detailed framework for researchers, scientists, and drug development professionals.

Introduction: Metformin's Impact on Cellular Glucose Homeostasis

Metformin is a first-line therapeutic agent for type 2 diabetes, primarily exerting its antihyperglycemic effects by modulating carbohydrate metabolism at the cellular level.[1][2] Its principal mechanisms of action, investigated extensively through in vitro studies, include the suppression of hepatic gluconeogenesis, enhancement of glucose uptake in peripheral tissues, and alterations in glycolysis and mitochondrial respiration.[2][3] A key molecular target of metformin is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance.[4][5] This guide delineates the core in vitro effects of metformin on carbohydrate metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Enhancement of Glucose Uptake

Metformin is known to increase glucose uptake in various cell types, including adipocytes and skeletal muscle cells, a crucial mechanism for lowering blood glucose.[2][6] This effect is largely attributed to the increased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[6][7]

Quantitative Data: Metformin's Effect on Glucose Uptake

| Cell Line | Metformin Concentration | Duration of Treatment | Parameter Measured | Observed Effect | Reference |

| L6-GLUT4 Myotubes | 1 mM | 20-24 hours | HA-GLUT4-GFP on Plasma Membrane | 40% increase | [2] |

| 3T3-L1 Preadipocytes | Not specified | Not specified | GLUT4 Translocation | Increased (suppressed by CAP or Cbl knockdown) | [7][8] |

| Human Adipocytes | Not specified | 24 hours | Glucose Uptake & GLUT4 mRNA | Significantly increased | [6] |

| Cardiomyocytes | 10 µM | 60 minutes | 2-NBDG Glucose Uptake | Significantly ameliorated HUA-reduced uptake | [9] |

| HeyA8 Ovarian Cancer Cells | 5 mM | 24 hours (hyperglycemic conditions) | 2-NBDG Glucose Uptake | Significant increase | [10] |

Experimental Protocol: GLUT4 Translocation Assay (Flow Cytometry)

This protocol is adapted from methodologies used to assess GLUT4 translocation in cell lines like L6-GLUT4myc.[11]

-

Cell Culture: L6-GLUT4myc myoblasts are cultured to myotubes in 6-well plates.

-

Serum Starvation: Myotubes are serum-starved for 3 hours prior to the experiment.

-

Treatment: Cells are treated with Metformin (e.g., 1 mM) or a vehicle control for a specified duration (e.g., 18-24 hours). Insulin (100 nM for 20 minutes) can be used as a positive control.[11]

-

Cell Detachment: Cells are washed with PBS and detached using a non-enzymatic cell dissociation solution.

-

Primary Antibody Staining: The cell suspension is incubated with a primary antibody against the exofacial tag of GLUT4 (e.g., anti-c-Myc antibody for L6-GLUT4myc cells) for 45 minutes at room temperature.[11]

-

Secondary Antibody Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated) for 30 minutes at room temperature in the dark.[11]

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is quantified using a flow cytometer. An increase in fluorescence indicates a higher amount of GLUT4 on the cell surface.

Modulation of Glycolysis

Metformin's impact on glycolysis is complex and can be cell-type dependent. In some contexts, particularly under conditions of mitochondrial inhibition, metformin can lead to an increase in the rate of glycolysis.[12][13]

Quantitative Data: Metformin's Effect on Glycolysis

| Cell Line | Metformin Concentration | Duration of Treatment | Parameter Measured | Observed Effect | Reference |

| Intestinal Cells | 1 mM | 24 hours | Glycolysis Rate (ECAR) | Increased | [12] |

| Jurkat T Cells | 5 mM | 48 hours | Glycolytic ATP Production | No compensatory increase to offset reduced OxPhos | [13] |

| Primary Rat Astrocytes | 10 mM | 4 hours | Lactate Release | Increased | [14] |

| HeyA8 Ovarian Cancer Cells | 0-5 mM | 24 hours (hyperglycemic) | Glycolytic Flux | Dose-dependent increase | [10] |

Experimental Protocol: Glycolysis Rate Assay (Extracellular Acidification Rate - ECAR)

This protocol outlines the use of a Seahorse XF Analyzer to measure the rate of glycolysis.[12]

-

Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.

-

Treatment: Cells are treated with Metformin or vehicle control for the desired duration.

-

Assay Preparation: Prior to the assay, the culture medium is replaced with a bicarbonate-free, low-buffer assay medium, and the cells are incubated in a non-CO2 incubator.

-

Seahorse XF Analysis: The microplate is placed in a Seahorse XF Analyzer. The instrument measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus glycolysis.

-

Glycolytic Stress Test: A glycolytic stress test can be performed by sequential injections of glucose, oligomycin (an ATP synthase inhibitor to maximize glycolysis), and 2-deoxyglucose (a glycolysis inhibitor).[12]

-

Data Normalization: ECAR values are typically normalized to cell number or protein concentration.[12]

Inhibition of Hepatic Gluconeogenesis

A primary effect of metformin is the suppression of glucose production in the liver (hepatic gluconeogenesis).[1][15][16] This is achieved through both AMPK-dependent and independent mechanisms that lead to reduced expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[15][16]

Quantitative Data: Metformin's Effect on Gluconeogenesis

| Cell Model | Metformin Concentration | Condition | Parameter Measured | Observed Effect | Reference |

| Mouse Primary Hepatocytes | 250 µM - 1 mM | cAMP-stimulated | Cumulative Glucose Production | Inhibition | [15] |

| H4IIE Hepatoma Cells | 0.5 - 2 mM | cAMP/Dex-induced | PEPCK and G6Pase Expression | Dose-dependent repression | [16] |

| AML12 Cells | Not specified | cAMP/Dex-induced | Gluconeogenic Gene Expression | Time- and dose-dependent inhibition | [16] |

| Rat Primary Hepatocytes | Not specified | cAMP/Dex-induced | Gluconeogenic Gene Expression | Time- and dose-dependent inhibition | [16] |

Experimental Protocol: In Vitro Gluconeogenesis Assay

-

Cell Culture: Primary hepatocytes or hepatoma cell lines (e.g., HepG2, H4IIE) are cultured in appropriate media.

-

Pre-incubation: Cells are washed with PBS and incubated in a glucose-free medium containing gluconeogenic substrates (e.g., lactate and pyruvate).

-

Treatment: Cells are treated with various concentrations of Metformin or a vehicle control, along with a stimulator of gluconeogenesis (e.g., dexamethasone and cyclic AMP).

-

Incubation: The cells are incubated for a defined period (e.g., 3-6 hours).

-

Glucose Measurement: At the end of the incubation, the amount of glucose released into the medium is measured using a glucose oxidase assay kit.

-

Data Analysis: The rate of glucose production is calculated and normalized to the protein content of the cell lysate.

Inhibition of Mitochondrial Respiration

Metformin is known to accumulate in mitochondria and specifically inhibit Complex I of the electron transport chain.[17][18][19] This leads to a decrease in cellular oxygen consumption and a reduction in ATP synthesis.[17][20]

Quantitative Data: Metformin's Effect on Mitochondrial Respiration

| Cell/Mitochondria Source | Metformin Concentration | Parameter Measured | Observed Effect | Reference | |---|---|---|---|---|---| | Primary Hepatocytes | 75 µM | Basal Oxygen Consumption Rate | Increased |[21] | | Primary Hepatocytes | > 75 µM | Basal Oxygen Consumption Rate | Decreased |[21] | | MCF7 Breast Cancer Cells | Not specified | Mitochondrial Respiration | ~20% decrease in glucose media |[17] | | Isolated Liver/Brain Mitochondria | 0.5 - 5 mM | Complex I-mediated Respiration | Specific inhibition |[18] | | KB Carcinoma Cells | Not specified | Respiration in intact cells | Significantly decreased |[19] |

Experimental Protocol: Mitochondrial Respiration Assay (Oxygen Consumption Rate - OCR)

This protocol uses a Seahorse XF Analyzer to measure mitochondrial oxygen consumption.

-

Cell Seeding and Treatment: As described in the glycolysis assay protocol.

-

Assay Preparation: Similar to the ECAR assay, cells are placed in a low-buffer assay medium and equilibrated.

-

Seahorse XF Analysis: The instrument measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

-

Mito Stress Test: A mitochondrial stress test is performed by sequential injections of oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent to measure maximal respiration), and a mixture of rotenone/antimycin A (Complex I and III inhibitors to measure non-mitochondrial respiration).[13]

-

Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiratory capacity, are calculated from the OCR profile.

Visualizing Metformin's Mechanism of Action

Signaling Pathway: Metformin and AMPK Activation

Metformin's inhibition of mitochondrial Complex I leads to a decrease in the cellular ATP:AMP ratio. This change is sensed by AMP-activated protein kinase (AMPK), which becomes activated through phosphorylation. Activated AMPK then phosphorylates downstream targets to restore energy homeostasis, in part by inhibiting anabolic pathways like gluconeogenesis and stimulating catabolic processes like glucose uptake.

Experimental Workflow: In Vitro Analysis of a Metabolic Modulator

The following diagram illustrates a typical workflow for investigating the in vitro effects of a compound like metformin on carbohydrate metabolism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 6. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport | MDPI [mdpi.com]

- 7. Metformin Regulates Glucose Transporter 4 (GLUT4) Translocation through AMP-activated Protein Kinase (AMPK)-mediated Cbl/CAP Signaling in 3T3-L1 Preadipocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metformin regulates glucose transporter 4 (GLUT4) translocation through AMP-activated protein kinase (AMPK)-mediated Cbl/CAP signaling in 3T3-L1 preadipocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metformin protects against insulin resistance induced by high uric acid in cardiomyocytes via AMPK signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyperglycemia-induced metabolic compensation inhibits metformin sensitivity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of mitochondrial function by metformin increases glucose uptake, glycolysis and GDF-15 release from intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Low glucose availability potentiates the effects of metformin on model T cell activation and exhaustion markers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Metformin directly acts on mitochondria to alter cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the preliminary cytotoxic studies on N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol and related iminosugar compounds. Due to a lack of direct studies on the title compound, this paper draws upon available data for structurally similar N-alkylated iminosugars to infer potential cytotoxic activity and to provide a framework for future investigation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to Iminosugars and Cytotoxicity

Iminosugars are carbohydrate mimetics in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in a wide range of cellular processes, including glycoprotein folding and processing, lysosomal catabolism, and cell-cell recognition. The therapeutic potential of iminosugars has been explored in various contexts, including viral infections, lysosomal storage disorders, and cancer.

The N-alkylation of iminosugars has been shown to significantly modulate their biological activity, including their cytotoxic effects. The length and nature of the N-alkyl chain can influence the compound's lipophilicity, cellular uptake, and interaction with target enzymes, thereby impacting its overall cytotoxic profile.

Cytotoxicity Data for Related N-Alkylated Iminosugars

Direct quantitative cytotoxicity data for N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is not currently available in the published literature. However, studies on analogous N-alkylated iminosugars provide valuable insights into the potential cytotoxic properties of this class of compounds. The following tables summarize the reported cytotoxic activities of various N-alkylated iminosugars against different cancer cell lines.

Table 1: Cytotoxicity of 5-O-Alkyl 1,4-Imino-1,4-dideoxy-D-ribitols

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,4-Dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitol | SKBR3 (Breast Cancer) | ~2 | [1] |

| 1,4-Dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitol | JURKAT (T-cell leukemia) | ~8 | [1] |

| C18-analogues of 5-O-alkyl 1,4-imino-1,4-dideoxy-D-ribitol | SKBR3 (Breast Cancer) | < 10 | [1] |

Table 2: Enzyme Inhibitory Activity of N-Substituted Imino-D-lyxitols

While not direct cytotoxicity data, the inhibition of glycosidases, such as mannosidases, is a key mechanism through which some iminosugars exert their anti-cancer effects.

| Compound | Enzyme | IC50 (µM) | Ki (nM) | Reference |

| N-9-amidinononyl imino-D-lyxitol | Drosophila melanogaster GMIIb | - | 40 | [2] |

| N-2-(1-naphthyl)ethyl imino-D-lyxitol | Drosophila melanogaster GMIIb | - | 40 | [2] |

| N-9-amidinononyl imino-D-lyxitol | Caenorhabditis elegans AMAN-2 | - | 150 | [2] |

| N-2-(1-naphthyl)ethyl imino-D-lyxitol | Caenorhabditis elegans AMAN-2 | - | 150 | [2] |

| N-2-naphthylmethyl imino-D-lyxitol | Drosophila melanogaster GMIIb | 2.4 | - | [2] |

| 4-iodobenzyl imino-D-lyxitol | Drosophila melanogaster GMIIb | 2.4 | - | [2] |

| N-2-naphthylmethyl imino-D-lyxitol | Caenorhabditis elegans AMAN-2 | 7.6 | - | [2] |

| 4-iodobenzyl imino-D-lyxitol | Caenorhabditis elegans AMAN-2 | 7.6 | - | [2] |

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay that can be employed for the evaluation of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (test compound)

-

Cancer cell line of interest (e.g., SKBR3, JURKAT)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Mechanism of Action: Glycosidase Inhibition

N-alkylated iminosugars are known to inhibit glycosidases, which can disrupt cellular processes and lead to cytotoxicity. The N-methylation of 1,4-dideoxy-1,4-imino-D-arabinitol has been reported to decrease its inhibitory activity against several glycosidases.[4] This suggests that the cytotoxic effects of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol may be mediated by a different mechanism or that the L-enantiomer interacts differently with target enzymes.

Caption: Inhibition of glycosidase by an N-methylated iminosugar.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is lacking, the information available for structurally related N-alkylated iminosugars suggests that this compound may possess cytotoxic properties. The provided experimental protocol for the MTT assay offers a robust method for determining its in vitro efficacy against various cancer cell lines.

Future research should focus on:

-

Synthesizing and purifying N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

-

Evaluating its cytotoxicity against a panel of human cancer cell lines to determine its IC50 values.

-

Investigating the underlying mechanism of action, including its effects on specific glycosidases and the induction of apoptosis.

-

Exploring the structure-activity relationship by synthesizing and testing a series of N-alkylated derivatives of 1,4-dideoxy-1,4-imino-L-arabinitol.

These studies will be crucial in elucidating the therapeutic potential of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol as a novel anti-cancer agent.

References

- 1. Anti-cancer activity of 5-O-alkyl 1,4-imino-1,4-dideoxyribitols [infoscience.epfl.ch]

- 2. 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-alkylated nitrogen-in-the-ring sugars: conformational basis of inhibition of glycosidases and HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol: A Detailed Guide for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol, a valuable iminosugar for research and development in therapeutics. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology from a common starting material to the final methylated product.

Introduction

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is a polyhydroxylated pyrrolidine, a class of compounds known for their glycosidase inhibitory activity. These iminosugars are structural mimics of monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom. This structural feature allows them to act as competitive inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. The L-enantiomer, 1,4-dideoxy-1,4-imino-L-arabinitol (L-AB1), and its derivatives are of particular interest for their potential therapeutic applications in areas such as diabetes, viral infections, and cancer. This document outlines a two-stage synthesis strategy: the initial synthesis of the L-AB1 precursor from D-xylose, followed by its N-methylation to yield the target compound.

Synthesis Overview

The synthesis of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is accomplished in two primary stages. The first stage involves the synthesis of the precursor molecule, 1,4-dideoxy-1,4-imino-L-arabinitol hydrochloride (L-AB1 HCl), from the readily available starting material, D-xylose. This multi-step process involves the strategic formation of the pyrrolidine ring. The second stage is the N-methylation of the L-AB1 precursor, which can be efficiently achieved via an Eschweiler-Clarke reaction.

Figure 1: Overall synthetic workflow for N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

Experimental Protocols

Stage 1: Synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol hydrochloride (L-AB1 HCl) from D-Xylose

A concise synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol hydrochloride from D-xylose has been reported.[1] This chemo-enzymatic strategy is an efficient route to the L-AB1 precursor. The key step in this synthesis involves the stereospecific intramolecular substitution of a hydroxyl group, with water as the only byproduct, highlighting its green chemistry aspects.[1] The overall synthesis from D-xylose to L-AB1 HCl is accomplished in six steps with a reported overall yield of 12%.[1]

Due to the proprietary nature of the detailed step-by-step industrial synthesis, specific reagent quantities and reaction conditions for each of the six steps are not publicly available. However, the general strategy involves the chemical modification and cyclization of D-xylose to form the desired pyrrolidine ring structure.

Table 1: Summary of Stage 1 Synthesis

| Parameter | Value | Reference |

| Starting Material | D-Xylose | [1] |

| Product | 1,4-dideoxy-1,4-imino-L-arabinitol HCl (L-AB1 HCl) | [1] |

| Number of Steps | 6 | [1] |

| Overall Yield | 12% | [1] |

Stage 2: N-Methylation of 1,4-dideoxy-1,4-imino-L-arabinitol

The N-methylation of the secondary amine in L-AB1 is effectively carried out using the Eschweiler-Clarke reaction. This one-pot reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.

Materials and Reagents:

-

1,4-dideoxy-1,4-imino-L-arabinitol (L-AB1)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for basification

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Experimental Procedure:

-

Reaction Setup: To a solution of 1,4-dideoxy-1,4-imino-L-arabinitol (1.0 equivalent) in water, add formic acid (approximately 1.8 equivalents).

-

Addition of Formaldehyde: To this mixture, add a 37% aqueous solution of formaldehyde (approximately 1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and 1M HCl to the mixture.

-

Wash the aqueous layer with dichloromethane (DCM) to remove any non-polar impurities.

-

Basify the aqueous phase to a pH of approximately 11 using a suitable base (e.g., NaOH or NaHCO₃).

-

Extract the product from the basified aqueous layer with DCM (3 x volumes).

-

-

Purification:

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel to afford the pure N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

-

Table 2: Reagent Quantities for N-Methylation

| Reagent | Molar Equivalents |

| 1,4-dideoxy-1,4-imino-L-arabinitol (L-AB1) | 1.0 |

| Formic Acid | 1.8 |

| Formaldehyde (37% aq. solution) | 1.1 |

A high yield of the tertiary amine (up to 98%) can be expected based on general procedures for the Eschweiler-Clarke reaction.[2]

Figure 2: Signaling pathway of the Eschweiler-Clarke N-methylation reaction.

Characterization Data

The final product, N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol, should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Expected Analytical Data

| Analysis Technique | Expected Observations |

| ¹H NMR | Appearance of a singlet corresponding to the N-methyl group protons. Shifts in the signals of the pyrrolidine ring protons compared to the starting material. |

| ¹³C NMR | Appearance of a signal for the N-methyl carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the N-methylated product. |

| Purity (e.g., by HPLC) | Should indicate high purity of the final compound after purification. |

Conclusion

This application note provides a detailed and practical guide for the synthesis of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol. The two-stage process, involving the initial synthesis of the L-AB1 precursor followed by a robust N-methylation reaction, offers an accessible route to this valuable iminosugar for researchers in the field of drug discovery and development. The provided protocols and data will aid in the successful synthesis and characterization of this promising compound.

References

Application Notes and Protocols for Glycosidase Inhibition Assays

Topic: Utilization of a Test Compound in a Glycosidase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, leading to the release of smaller sugars. The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus, as it can delay carbohydrate digestion and consequently lower postprandial blood glucose levels.[1][2] This document provides a detailed protocol for assessing the inhibitory potential of a test compound against α-glucosidase, a key intestinal enzyme involved in carbohydrate breakdown.

The assay described herein is a colorimetric method that utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzymatic cleavage of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1] The intensity of the yellow color is directly proportional to the enzyme's activity. Therefore, a reduction in color formation in the presence of a test compound indicates inhibition of the enzyme.

Experimental Workflow

The overall experimental workflow for the α-glucosidase inhibition assay is depicted below.